molecular formula C16H15F2NO B5751925 N-(2-ethyl-6-methylphenyl)-3,5-difluorobenzamide

N-(2-ethyl-6-methylphenyl)-3,5-difluorobenzamide

Cat. No. B5751925
M. Wt: 275.29 g/mol
InChI Key: ZUJWJXHBCZOEMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethyl-6-methylphenyl)-3,5-difluorobenzamide, commonly known as diflubenzuron, is a benzoylurea insecticide that has been used extensively in agricultural practices to control pests such as mosquitoes, flies, and beetles. Diflubenzuron is also used in aquaculture to control parasitic crustaceans in fish farms. In recent years, diflubenzuron has gained attention in scientific research due to its potential use in cancer therapy.

Mechanism of Action

Diflubenzuron works by inhibiting chitin synthesis in insects, which leads to their death. In cancer cells, diflubenzuron has been found to inhibit the activity of the protein Aurora kinase A, which is involved in cell division. This inhibition leads to cell cycle arrest and cell death.
Biochemical and Physiological Effects:
Diflubenzuron has been found to have low toxicity in mammals. However, studies have shown that diflubenzuron can have negative effects on non-target organisms such as bees, butterflies, and aquatic invertebrates. In cancer cells, diflubenzuron has been found to induce DNA damage and inhibit the activity of several signaling pathways involved in cell growth and survival.

Advantages and Limitations for Lab Experiments

One advantage of using diflubenzuron in lab experiments is that it is readily available and relatively inexpensive. However, diflubenzuron has low solubility in water, which can make it difficult to administer in certain experiments. Additionally, diflubenzuron has been found to have negative effects on non-target organisms, which may limit its use in certain experiments.

Future Directions

Further research is needed to fully understand the potential of diflubenzuron in cancer therapy. Studies should focus on optimizing the dosage and administration of diflubenzuron to maximize its anti-cancer effects while minimizing its toxicity. Additionally, research should be conducted to develop formulations of diflubenzuron that are more soluble in water, which would increase its usefulness in lab experiments. Finally, studies should be conducted to investigate the potential of diflubenzuron as an anti-inflammatory agent.

Synthesis Methods

Diflubenzuron is synthesized through a multi-step process involving the reaction of 3,5-difluoroaniline with ethyl 6-methyl-2-aminobenzoate, followed by the addition of a benzoyl chloride reagent. The resulting compound is then purified through recrystallization.

Scientific Research Applications

Diflubenzuron has been found to have potential anti-cancer properties. Studies have shown that diflubenzuron can inhibit the growth of cancer cells by disrupting the cell cycle and inducing apoptosis (programmed cell death). Diflubenzuron has also been found to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-3,5-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2NO/c1-3-11-6-4-5-10(2)15(11)19-16(20)12-7-13(17)9-14(18)8-12/h4-9H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJWJXHBCZOEMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2=CC(=CC(=C2)F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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